Tetraiodoethylene (CAS 513-92-8) is a fully iodinated alkene presenting as a stable, odorless yellow crystalline solid with a melting point of 191–193 °C [1]. Unlike lighter perhaloalkenes that function primarily as solvents, tetraiodoethylene is utilized strictly as a high-value precursor and a robust, multidentate halogen bond (XB) donor in supramolecular chemistry [2]. It is insoluble in water but highly soluble in nonpolar organic solvents such as benzene and chloroform, facilitating its integration into standard solution-phase crystallization workflows[1]. Its primary procurement value lies in its symmetrical, planar D2h structure, which provides four highly polarized iodine atoms capable of forming strong, highly directional non-covalent interactions without the need for fluorination [3].
Substituting tetraiodoethylene with lighter perhaloalkenes, such as tetrachloroethylene or tetrabromoethylene, results in immediate functional failure because lighter halogens lack the pronounced σ-hole required to drive strong, directional halogen bonding[1]. While other polyiodinated aliphatics, such as diiodoacetylene, offer strong halogen bond donor capabilities, they are highly volatile, shock-sensitive, and prone to explosive decomposition above 80 °C, making them unsuitable for scalable or safe industrial procurement [2]. Furthermore, attempting to substitute tetraiodoethylene with common perfluorinated iodobenzenes introduces competing F···F interactions that complicate crystal engineering and reduce the predictability of the resulting supramolecular architectures [3]. Consequently, tetraiodoethylene remains uniquely essential for applications requiring a stable, safe, and purely iodine-driven multidentate coordination hub.
Tetraiodoethylene exhibits an exceptionally strong σ-hole despite lacking electron-withdrawing fluorine atoms. Density Functional Theory (DFT) calculations demonstrate that the maximum electrostatic potential (Vs,max) at the iodine atoms in tetraiodoethylene is 117 kJ/mol [1]. This exceeds the donor strength of common fluorinated benchmarks such as 3,5-difluoroiodobenzene (109 kJ/mol) and 2,6-difluoroiodobenzene (107 kJ/mol)[1]. This quantitative advantage allows tetraiodoethylene to form robust C–I···–O–N+ interactions with interaction energies up to 46.5 kJ/mol, matching or exceeding perfluorinated analogues [1].
| Evidence Dimension | Maximum electrostatic potential (Vs,max) at the halogen σ-hole |
| Target Compound Data | 117 kJ/mol (Tetraiodoethylene) |
| Comparator Or Baseline | 109 kJ/mol (3,5-difluoroiodobenzene); 107 kJ/mol (2,6-difluoroiodobenzene) |
| Quantified Difference | 8 to 10 kJ/mol stronger electrostatic potential than difluorinated benzenes |
| Conditions | DFT calculations for interaction with Pyridine N-oxides |
Allows buyers to procure a highly potent halogen bond donor that avoids the high costs and synthetic complexities associated with perfluorinated arenes.
When selecting a polyiodinated aliphatic precursor or multidentate halogen bond donor, thermal stability dictates process scalability. Tetraiodoethylene is a stable crystalline solid with a melting point of 191–193 °C and sublimes safely under reduced pressure [1]. In stark contrast, its closest structural analog, diiodoacetylene (C2I2), is a highly volatile, shock-sensitive compound that explodes violently upon heating to 80–100 °C or upon mechanical friction [2]. The superior thermal and mechanical stability of tetraiodoethylene ensures safe handling during standard laboratory crystallization and synthesis workflows.
| Evidence Dimension | Thermal stability and decomposition threshold |
| Target Compound Data | Stable solid, mp 191–193 °C, safe sublimation |
| Comparator Or Baseline | Diiodoacetylene (Explosive decomposition at 80–100 °C) |
| Quantified Difference | >100 °C higher thermal stability threshold without shock sensitivity |
| Conditions | Standard laboratory handling and thermal processing |
Tetraiodoethylene provides a safe, scalable solid-state alternative for introducing polyiodinated motifs without the severe explosion risks of diiodoalkynes.
The physical state of a perhaloalkene completely alters its procurement utility. Tetraiodoethylene is a dense solid (2.98 g/cm³) with negligible vapor pressure at room temperature [1]. Conversely, tetrachloroethylene is a volatile liquid (bp 121 °C) with a high vapor pressure, functioning primarily as a solvent or degreaser [2]. Because chlorine lacks the polarizability and deep σ-hole of iodine, tetrachloroethylene cannot function as a supramolecular building block. Tetraiodoethylene's solid state and heavy iodine atoms are strictly required for structural integrity in crystal engineering.
| Evidence Dimension | Physical state and melting/boiling point |
| Target Compound Data | Solid, mp 191–193 °C |
| Comparator Or Baseline | Tetrachloroethylene (Liquid, bp 121 °C, mp -22 °C) |
| Quantified Difference | 213 °C difference in melting point; solid vs. volatile liquid |
| Conditions | Ambient processing and material formulation |
Tetraiodoethylene cannot be substituted by lighter perhaloalkenes because its solid state and low volatility are essential for stable integration into solid-state materials.
Predictability in crystal packing is a primary challenge in supramolecular chemistry. When co-crystallized with pyridine N-oxides, tetraiodoethylene adopts exclusively μ2-XB coordination modes, driven purely by strong I···O interactions [1]. In contrast, perfluorinated XB donors (such as 1,ω-diiodoperfluoroalkanes) exhibit versatile and unpredictable bonding modes due to the presence of competing F···F aggregation and other weak interactions [1]. By eliminating fluorine from the molecular scaffold, tetraiodoethylene minimizes competing weak interactions, resulting in highly reproducible supramolecular networks.
| Evidence Dimension | Coordination mode consistency |
| Target Compound Data | Exclusively μ2-XB coordination with N-oxides |
| Comparator Or Baseline | Perfluorinated XB donors (Versatile/unpredictable bonding modes with competing F···F interactions) |
| Quantified Difference | Elimination of competing F···F aggregation, yielding 100% predictable μ2-XB modes in target assays |
| Conditions | Single-crystal X-ray diffraction of co-crystals with pyridine N-oxides |
Ensures highly reproducible and predictable crystal packing, which is critical for manufacturing reliable functional supramolecular materials.
Tetraiodoethylene is highly suited for the fabrication of cation-radical salts (e.g., with BEDT-TTF or EDT-TTF) where it acts as a neutral building block. Its strong Lewis-acidic iodine atoms coordinate with Lewis-basic anions to form unique polymeric structures and supramolecular assemblies, directly modulating the electrical conductivity and band dispersion of the resulting molecular conductors [1].
Leveraging its high Vs,max (117 kJ/mol) and lack of F···F aggregation, tetraiodoethylene is the optimal choice for designing predictable, highly directional co-crystals with Lewis bases such as azaphenanthrenes and pyridine N-oxides [2]. It serves as a superior alternative to expensive perfluorinated arenes in crystal engineering workflows requiring strict structural control.
Tetraiodoethylene is utilized to assemble luminescent co-crystals through C—I···π and C—I···N halogen bonds. Its ability to form stable three-dimensional halogen-bonded networks with planar azaphenanthrenes allows for the tuning of solid-state luminescence properties at room temperature, making it a critical precursor for advanced optoelectronic materials [3].
Irritant